molecular formula C24H18F2N2O4 B5399080 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5399080
M. Wt: 436.4 g/mol
InChI Key: HMLXOAYMAXNHMA-LSDHQDQOSA-N
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Description

4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorinated aromatic rings, a pyrrolidone core, and a pyridine moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolidone core and the introduction of the fluorinated aromatic rings. Common synthetic routes may involve:

    Formation of the Pyrrolidone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorinated Aromatic Rings: This step may involve nucleophilic aromatic substitution reactions using fluorinated benzoyl and phenyl derivatives.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Its fluorinated aromatic rings may impart desirable properties to materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar compounds include other fluorinated aromatic compounds and pyrrolidone derivatives. Compared to these, 4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of fluorinated aromatic rings and a pyrrolidone core. This unique structure may confer specific properties, such as enhanced binding affinity or stability, making it a valuable compound for research and development.

Properties

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O4/c1-32-19-7-6-15(12-18(19)26)22(29)20-21(16-4-2-3-5-17(16)25)28(24(31)23(20)30)13-14-8-10-27-11-9-14/h2-12,21,29H,13H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLXOAYMAXNHMA-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4F)/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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